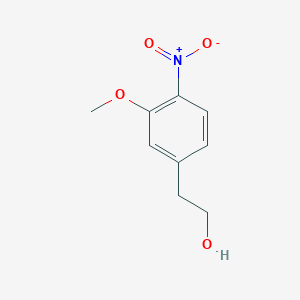

5-Nitro-8-(piperidin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

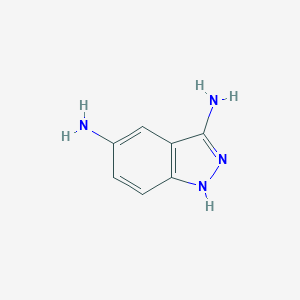

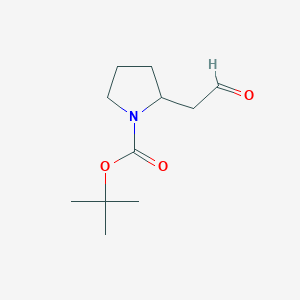

5-Nitro-8-(piperidin-1-yl)quinoline is a chemical compound with the molecular formula C14H15N3O2 . It has a molecular weight of 257.29 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for 5-Nitro-8-(piperidin-1-yl)quinoline is1S/C14H15N3O2/c18-17(19)12-6-7-13(16-9-2-1-3-10-16)14-11(12)5-4-8-15-14/h4-8H,1-3,9-10H2 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-8-(piperidin-1-yl)quinoline include a density of 1.3±0.1 g/cm³ . The boiling point is 461.7±35.0 °C at 760 mmHg . The compound has a molar refractivity of 73.5±0.3 cm³ . It has 5 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

Pharmaceutical Industry

Piperidine derivatives, such as 5-Nitro-8-(piperidin-1-yl)quinoline, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Anticancer Agents

Piperidine derivatives are being utilized in different ways as anticancer agents . The specific role of 5-Nitro-8-(piperidin-1-yl)quinoline in this field could be a subject of further research.

Antiviral Agents

Piperidine derivatives are also used as antiviral agents . The specific role of 5-Nitro-8-(piperidin-1-yl)quinoline in this field could be a subject of further research.

Antimalarial Agents

Piperidine derivatives are used as antimalarial agents . The specific role of 5-Nitro-8-(piperidin-1-yl)quinoline in this field could be a subject of further research.

Antimicrobial and Antifungal Agents

Piperidine derivatives are used as antimicrobial and antifungal agents . The specific role of 5-Nitro-8-(piperidin-1-yl)quinoline in this field could be a subject of further research.

Antihypertension, Analgesic, and Anti-inflammatory Agents

Piperidine derivatives are used as antihypertension, analgesic, and anti-inflammatory agents . The specific role of 5-Nitro-8-(piperidin-1-yl)quinoline in these fields could be a subject of further research.

Anti-Alzheimer Agents

Piperidine derivatives are used as anti-Alzheimer agents . The specific role of 5-Nitro-8-(piperidin-1-yl)quinoline in this field could be a subject of further research.

Antipsychotic and/or Anticoagulant Agents

Piperidine derivatives are used as antipsychotic and/or anticoagulant agents . The specific role of 5-Nitro-8-(piperidin-1-yl)quinoline in these fields could be a subject of further research.

Safety and Hazards

The safety data sheet (SDS) for 5-Nitro-8-(piperidin-1-yl)quinoline indicates that it is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Mécanisme D'action

Mode of Action

It is known that the piperidine nucleus plays a crucial role in the inhibitory effect of similar compounds

Pharmacokinetics

The compound’s molecular weight of 257.3 suggests it may have suitable properties for absorption and distribution, but further studies are required to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 5-Nitro-8-(piperidin-1-yl)quinoline interacts with its targets. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature could influence its stability.

Propriétés

IUPAC Name |

5-nitro-8-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-17(19)12-6-7-13(16-9-2-1-3-10-16)14-11(12)5-4-8-15-14/h4-8H,1-3,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKNJLAZNNSLRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389525 |

Source

|

| Record name | 5-nitro-8-(piperidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-8-(piperidin-1-yl)quinoline | |

CAS RN |

142315-99-9 |

Source

|

| Record name | 5-nitro-8-(piperidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)